Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC14652921
Molecular Formula: C13H10Cl2F2N2O2
Molecular Weight: 335.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10Cl2F2N2O2 |
|---|---|
| Molecular Weight | 335.13 g/mol |
| IUPAC Name | methyl 1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-2-3-9(14)10(15)4-7/h2-4,6,12H,5H2,1H3 |
| Standard InChI Key | QOEAFGIQAYHWPD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1C(F)F)CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, methyl 1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate, reflects its core pyrazole ring substituted at the 1-position with a 3,4-dichlorobenzyl group, at the 3-position with a difluoromethyl group, and at the 4-position with a methyl carboxylate moiety. Its molecular formula is CHClFNO, yielding a molecular weight of 335.13 g/mol.
Structural Features
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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3,4-Dichlorobenzyl group: A benzyl substituent with chlorine atoms at the 3- and 4-positions, enhancing lipophilicity and electrophilicity.
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Difluoromethyl group: A -CFH substituent known to influence metabolic stability and bioavailability.
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Methyl carboxylate: An ester functional group contributing to solubility and reactivity.
Synthesis and Manufacturing
While no direct synthesis route for the 3,4-dichlorobenzyl isomer is documented, analogous compounds (e.g., 2,6-dichlorobenzyl derivatives) are synthesized via multi-step protocols:
General Synthetic Pathway
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Pyrazole ring formation: Condensation of β-diketones with hydrazine derivatives.
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Substituent introduction:
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Difluoromethylation: Via nucleophilic substitution or fluorination reactions.
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Benzylation: Alkylation using 3,4-dichlorobenzyl halides.
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Esterification: Reaction with methanol under acidic or basic conditions.
Example Reaction Scheme:
Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields (>70%) and purity (>95%).
Physicochemical Properties
Table 1 summarizes key physicochemical parameters inferred from structural analogs :
| Property | Value/Description |
|---|---|
| Molecular Weight | 335.13 g/mol |
| Melting Point | Estimated 120–140°C (based on analogs) |
| Solubility | Low in water; soluble in DMSO, acetone |
| LogP (Partition Coefficient) | ~3.2 (indicative of moderate lipophilicity) |
| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases |
Biological Activities and Mechanisms
Pyrazole derivatives exhibit diverse biological activities, as demonstrated in studies on structurally related compounds :
Anticancer Activity
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Cytotoxicity: Pyrazole derivatives (e.g., 3-trifluoromethyl variants) demonstrate moderate activity against breast (MCF-7) and pancreatic (CFPAC-1) cancer lines, with EC values ranging from 60–80 μM .
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Mechanism: Disruption of mitochondrial membrane potential and induction of apoptosis.
Applications and Industrial Relevance
Agricultural Use
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Fungicide Development: Structural analogs are employed in crop protection due to their broad-spectrum antifungal activity.
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Herbicidal Formulations: Difluoromethyl groups enhance soil persistence and target binding.
Pharmaceutical Research
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